molecular formula C20H23N3OS B5151665 4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol

4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B5151665
M. Wt: 353.5 g/mol
InChI Key: YLAQBSIIONCHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole thiol derivative that has been found to have potential applications in various areas of research.

Mechanism of Action

The mechanism of action of 4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that the compound may exert its effects by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infections.
Biochemical and physiological effects:
Studies have shown that 4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol has various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have antimicrobial activity against various bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol in lab experiments is its potential as a multi-functional compound. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a useful compound for studying various diseases. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol. One area of research is the development of more efficient synthesis methods to obtain higher yields of the compound. Another area of research is the investigation of the compound's potential as a diagnostic and therapeutic agent in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various enzymes and signaling pathways.

Synthesis Methods

The synthesis of 4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol involves the reaction of 4-isopropoxyphenyl acetonitrile with benzyl isothiocyanate in the presence of a base. The resulting compound is then reacted with hydrazine hydrate to form the final product. The synthesis method has been optimized to obtain high yields of the compound.

Scientific Research Applications

4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol has been found to have potential applications in various areas of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been investigated for its potential use as a diagnostic and therapeutic agent in various diseases.

properties

IUPAC Name

4-benzyl-3-[2-(4-propan-2-yloxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-15(2)24-18-11-8-16(9-12-18)10-13-19-21-22-20(25)23(19)14-17-6-4-3-5-7-17/h3-9,11-12,15H,10,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAQBSIIONCHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCC2=NNC(=S)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol

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